N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide group at the 4-position and a 4,5-dimethylthiazol-2(3H)-ylidene substituent. Its structure integrates a pyrazole ring fused to a pyridine core, with methyl groups at positions 1, 3, and 6, conferring steric and electronic modifications. The Z-configuration of the thiazole-imine moiety (evident from the (2Z) notation) likely influences its reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-7-6-11(12-9(3)19-20(5)13(12)16-7)14(21)18-15-17-8(2)10(4)22-15/h6H,1-5H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDZWHZKKJZMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NC(=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate precursors under acidic conditions to form the thiazole and pyrazolo[3,4-b]pyridine rings.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several classes of heterocycles:
Physicochemical and Functional Properties
- Stability : The thiazole-imine group in the target compound may confer pH-dependent isomerization, similar to pyrazolotriazolopyrimidines, which undergo structural rearrangement under varying conditions .
- Energetic Materials : Unlike nitrofurazan derivatives (e.g., DNTF) with high detonation velocities (>8900 m/s), the target compound’s nitrogen-rich structure may prioritize stability (decomposition >250°C) over explosive performance .
Key Research Findings
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the available literature on its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological implications.
- Molecular Formula : C15H19N5O3S
- Molecular Weight : 349.41 g/mol
- CAS Number : 1282103-83-6
Biological Activity Overview
Research has indicated that compounds containing thiazole and pyrazolo[3,4-b]pyridine moieties often exhibit a range of biological activities. Here we explore specific findings related to the compound .
Anticancer Activity
A study evaluating various derivatives of pyrazolo compounds reported that some exhibited moderate cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). However, the specific compound this compound showed limited effectiveness in inhibiting CDK2 and Abl kinases compared to other compounds in the series .
Structure-Activity Relationship (SAR)
The biological activity of thiazole and pyrazolo derivatives often correlates with their structural features. The presence of electron-donating groups like methyl groups on the thiazole ring enhances lipophilicity and may improve cellular uptake. Conversely, the introduction of bulky substituents can hinder activity by affecting binding interactions with biological targets .
Case Study 1: Anticancer Evaluation
In a systematic evaluation of various pyrazolo derivatives against cancer cell lines:
- Compound Tested : this compound
- Cell Lines : MCF-7 and K562
- Findings : The compound did not show significant cytotoxicity within the tested concentration range. It was hypothesized that structural modifications could enhance its anticancer properties .
Case Study 2: Antimicrobial Screening
In an antimicrobial screening assay:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
